2-Dimethylaminopyridine
Overview
Description
2-Dimethylaminopyridine is a derivative of pyridine with the chemical formula C7H10N2. It is a clear, colorless to light yellow liquid that is widely used in organic synthesis due to its strong nucleophilic properties . This compound is known for its ability to catalyze a variety of chemical reactions, making it a valuable tool in both academic and industrial settings .
Preparation Methods
2-Dimethylaminopyridine can be synthesized through several methods. One common synthetic route involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide . Another method involves the amination of 2- and 4-halopyridines with dimethylamine, which yields the target product in high yields . Industrial production often employs these methods due to their efficiency and high yield.
Chemical Reactions Analysis
2-Dimethylaminopyridine undergoes various types of chemical reactions, including nucleophilic substitution, acylation, and esterification . It is commonly used as a catalyst in esterification reactions with anhydrides, where it forms an ion pair with the acylating agent, facilitating the nucleophilic attack by the alcohol . The major products formed from these reactions are esters and amides .
Scientific Research Applications
2-Dimethylaminopyridine has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in organic synthesis, particularly in the formation of esters and amides . In biology, it is used in the synthesis of biologically active compounds . In medicine, it is employed in the synthesis of pharmaceuticals, while in industry, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2-Dimethylaminopyridine involves its strong nucleophilic properties, which allow it to facilitate various chemical reactions. The nitrogen atom in the pyridine ring is highly nucleophilic due to the electron-donating effect of the dimethylamino group . This enhances the compound’s ability to form ion pairs with acylating agents, thereby accelerating nucleophilic substitution reactions .
Comparison with Similar Compounds
2-Dimethylaminopyridine is often compared with other pyridine derivatives, such as 4-Dimethylaminopyridine . While both compounds are strong nucleophiles and effective catalysts, this compound is unique in its ability to catalyze a wider range of reactions under milder conditions . Other similar compounds include 2,6-Dimethyl-3-pyridinylamine and N,N-Dimethylpyridin-2-amine .
Properties
IUPAC Name |
N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHKMPUSSFXUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022231 | |
Record name | 2-Dimethylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-33-0 | |
Record name | 2-(Dimethylamino)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5683-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dimethylaminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5683-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93902 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Dimethylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DIMETHYLAMINOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q95U3Z8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Dimethylaminopyridine (2-DMAP) has the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol. Key spectroscopic data includes:
- 1H NMR: Studies have shown distinct peaks corresponding to the methyl groups and aromatic protons, with chemical shifts influenced by the presence and position of other substituents on the pyridine ring. [, ]
- FTIR: This technique can be used to identify characteristic functional groups present in 2-DMAP, such as C-H, C=N, and N-H vibrations. []
A: this compound often acts as a nucleophilic catalyst, particularly in acylation and related reactions. Its nitrogen lone pair can attack electrophilic centers, forming reactive intermediates that facilitate subsequent steps. [, , ] Some key applications include:
- Esterification and Amidation: It accelerates the formation of esters and amides from carboxylic acids and their derivatives. []
- Baylis-Hillman Reaction: It can catalyze the coupling of aldehydes with activated alkenes. []
- Protection and Deprotection Reactions: It can be used in the installation and removal of protecting groups in organic synthesis. []
A: this compound exhibits its activity primarily through its basic and nucleophilic properties. The dimethylamino group enhances the electron density at the pyridine nitrogen, making it a stronger base and nucleophile compared to unsubstituted pyridine. [, , , ] This enhanced nucleophilicity enables it to:
- Abstract Protons: In reactions like hydrogen-deuterium exchange, 2-DMAP can abstract a proton from a substrate, facilitating the exchange process. []
- Form Reactive Intermediates: In acylation reactions, 2-DMAP can react with acyl chlorides to form highly reactive acyl pyridinium intermediates, which are more susceptible to nucleophilic attack by alcohols or amines, leading to the desired esters or amides. [, ]
- Stabilize Transition States: In some cases, 2-DMAP can interact with transition states through hydrogen bonding or other non-covalent interactions, lowering the activation energy and accelerating the reaction rate. [, ]
- Sensitivity to Strong Acids: Under strongly acidic conditions, 2-DMAP can undergo protonation at the ring nitrogen, potentially reducing its catalytic activity. []
- Decomposition at High Temperatures: Like many organic compounds, prolonged heating at elevated temperatures can lead to decomposition. []
ANone: Modifications to the structure of 2-DMAP can significantly impact its properties:
- Electron-Donating Groups: Introducing electron-donating groups on the pyridine ring further increases the nucleophilicity of the nitrogen, potentially enhancing its catalytic activity in reactions like acylation. [, ]
- Electron-Withdrawing Groups: Conversely, electron-withdrawing groups would decrease the nucleophilicity, potentially making it less effective as a catalyst. [, ]
- Steric Hindrance: Bulky substituents around the nitrogen atom can introduce steric hindrance, hindering its ability to approach and interact with other molecules, thus affecting its reactivity. [, ]
ANone: Yes, computational methods have been employed to investigate various aspects of 2-DMAP, including:
- Mechanism of Catalysis: Studies have utilized density functional theory (DFT) calculations to elucidate the detailed mechanisms of reactions catalyzed by 2-DMAP, providing insights into transition states and intermediates. [, , ]
- Conformational Analysis: Molecular mechanics and quantum mechanical calculations have been used to explore the conformational preferences of 2-DMAP and its derivatives, revealing information about the preferred orientation of the dimethylamino group relative to the pyridine ring. [, , ]
ANone: Several analytical techniques are suitable for 2-DMAP analysis:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are valuable for structural characterization, identifying the presence and environment of different protons and carbons within the molecule. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often employed for the separation and detection of 2-DMAP, especially in complex mixtures. []
- High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of 2-DMAP, particularly when coupled with appropriate detectors like UV-Vis or mass spectrometry. []
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